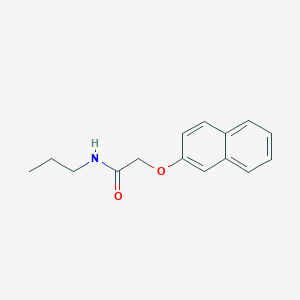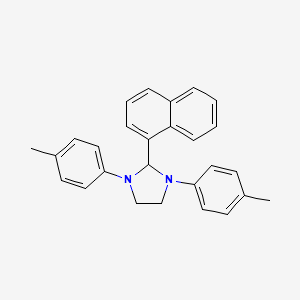![molecular formula C16H26N2O B5067797 4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol](/img/structure/B5067797.png)
4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol is an organic compound that features a phenol group attached to a butyl chain, which is further linked to an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(4-Ethylpiperazin-1-yl)butan-1-amine. This intermediate can be synthesized by reacting 4-ethylpiperazine with butylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and sulfonyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethylpiperazin-1-yl)butan-1-amine: Shares the piperazine and butylamine structure but lacks the phenol group.
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: Similar piperazine structure with different alkyl substituents.
2-(1-Ethylpiperidin-4-yl)ethanamine: Contains a piperidine ring instead of piperazine.
Uniqueness
4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol is unique due to the presence of both a phenol group and an ethylpiperazine moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[3-(4-ethylpiperazin-1-yl)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-17-10-12-18(13-11-17)14(2)4-5-15-6-8-16(19)9-7-15/h6-9,14,19H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENJRUKTCSQGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)CCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Z)-4-[[4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5067721.png)
![1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5067726.png)

![(3S)-3-methyl-1-(2-methylpropyl)-4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-2-one](/img/structure/B5067749.png)
![2,4,6-TRIS(PROPAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B5067750.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5067754.png)


![3-({[(2-Chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5067778.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5067790.png)
![methyl 1-[(8-methyl-2-{[methyl(2-phenylethyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5067794.png)
![2-[[3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B5067795.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-methyl-3-nitrophenyl)hydrazone]](/img/structure/B5067803.png)
![1-(3,4-dichlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B5067811.png)
